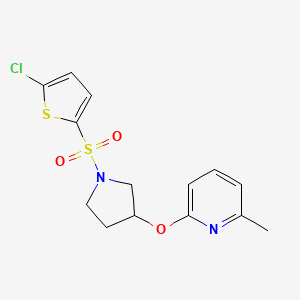

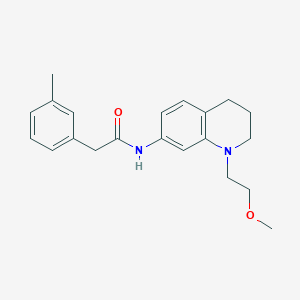

![molecular formula C19H11F2N3OS B2512997 2,6-ジフルオロ-N-(3-(チアゾロ[5,4-b]ピリジン-2-イル)フェニル)ベンゾアミド CAS No. 863589-32-6](/img/structure/B2512997.png)

2,6-ジフルオロ-N-(3-(チアゾロ[5,4-b]ピリジン-2-イル)フェニル)ベンゾアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of such compounds typically includes an aromatic ring structure, which contributes to the stability and reactivity of the molecule. The presence of fluorine atoms can influence the electronic properties of the molecule, and the amide group can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors that can influence these properties include the size and shape of the molecule, the types and arrangement of atoms in the molecule, and the presence of functional groups.科学的研究の応用

抗酸化特性

チアゾロ[5,4-b]ピリジン類は、2,6-ジフルオロ-N-(3-(チアゾロ[5,4-b]ピリジン-2-イル)フェニル)ベンゾアミドが属する化合物群であり、高い抗酸化活性を示すことが報告されています 。抗酸化物質は、フリーラジカルや活性酸素種によって引き起こされる細胞の損傷から保護するのに役立ちます。

抗菌活性

チアゾロ[5,4-b]ピリジン類は、抗菌作用を持つことも報告されています 。これは、2,6-ジフルオロ-N-(3-(チアゾロ[5,4-b]ピリジン-2-イル)フェニル)ベンゾアミドが、新しい抗菌薬の開発に潜在的に使用できる可能性を示唆しています .

除草活性

チアゾロ[5,4-b]ピリジン類は、除草活性を示しています 。これは、2,6-ジフルオロ-N-(3-(チアゾロ[5,4-b]ピリジン-2-イル)フェニル)ベンゾアミドが、新しい除草剤の開発に潜在的に使用できる可能性を示唆しています .

抗真菌活性

チアゾロ[5,4-b]ピリジン類は、抗真菌作用を示すことが実証されています 。これは、2,6-ジフルオロ-N-(3-(チアゾロ[5,4-b]ピリジン-2-イル)フェニル)ベンゾアミドが、新しい抗真菌薬の開発に潜在的に使用できる可能性を示唆しています .

ホスホイノシチド3-キナーゼ阻害剤

2,6-ジフルオロ-N-(3-(チアゾロ[5,4-b]ピリジン-2-イル)フェニル)ベンゾアミドを含む、一連の新規な2-ピリジル、4-モルホリニル置換チアゾロ[5,4-b]ピリジンアナログが、強力なホスホイノシチド3-キナーゼ(PI3K)阻害剤として同定されています 。PI3Kは、細胞増殖、増殖、分化、運動性、生存、細胞内輸送などの細胞機能に関与する酵素ファミリーであり、薬物開発のための重要な標的となっています .

将来の方向性

作用機序

Target of Action

Similar compounds have been reported to show potent inhibitory activity against phosphoinositide 3-kinase (pi3k) enzymes . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them critical in the development and progression of many diseases.

Mode of Action

It’s suggested that similar compounds inhibit their targets by binding to them, thereby preventing their normal function . In the case of PI3K enzymes, inhibition would prevent the transmission of signals within the cell that lead to various cellular responses.

Biochemical Pathways

If the compound does indeed inhibit pi3k enzymes, it would affect the pi3k/akt/mtor pathway, which is involved in cell cycle progression, growth, and survival . Inhibition of this pathway could lead to decreased cell proliferation and increased cell death, which could potentially be beneficial in the treatment of diseases characterized by excessive cell growth, such as cancer.

Result of Action

Based on its potential inhibition of pi3k enzymes, the compound could potentially lead to decreased cell proliferation and increased cell death .

生化学分析

Biochemical Properties

2,6-difluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide has been found to exhibit potent inhibitory activity against phosphoinositide 3-kinase (PI3K), a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking . The compound interacts with PI3Kα, PI3Kγ, and PI3Kδ with a nanomolar IC50 value .

Cellular Effects

The compound has shown potent antimicrobial activity against several strains of bacteria, including E. coli and S. aureus. It also exhibits antitumor, anti-inflammatory, and antiangiogenic activities. In cancer cells, it has been found to inhibit EGFR-TK autophosphorylation .

Molecular Mechanism

The molecular mechanism of action of 2,6-difluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound acts as an inhibitor of PI3K, thereby affecting the PI3K signaling pathway .

Temporal Effects in Laboratory Settings

The effects of 2,6-difluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide over time in laboratory settings are yet to be fully elucidated. Its potent PI3K inhibitory activity has been demonstrated in various studies .

Dosage Effects in Animal Models

Metabolic Pathways

The metabolic pathways involving 2,6-difluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide are not fully understood. It is known to inhibit PI3K, which plays a crucial role in several cellular processes .

Transport and Distribution

The transport and distribution of 2,6-difluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide within cells and tissues are yet to be fully explored. Its ability to inhibit PI3K suggests that it may interact with cellular transporters or binding proteins .

Subcellular Localization

The subcellular localization of 2,6-difluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is not well-documented. Given its inhibitory effects on PI3K, it is likely that it localizes to areas of the cell where this enzyme is active .

特性

IUPAC Name |

2,6-difluoro-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11F2N3OS/c20-13-6-2-7-14(21)16(13)17(25)23-12-5-1-4-11(10-12)18-24-15-8-3-9-22-19(15)26-18/h1-10H,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNNKUDYCRSFGEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=C(C=CC=C2F)F)C3=NC4=C(S3)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11F2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

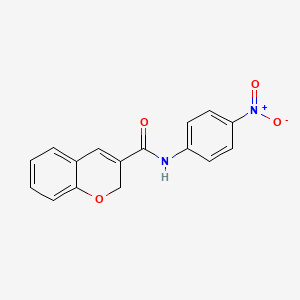

![N-(4-chlorobenzyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2512915.png)

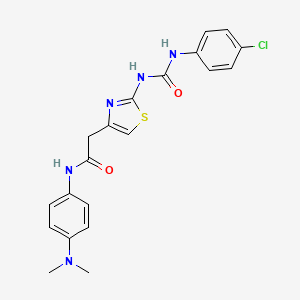

![2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2512918.png)

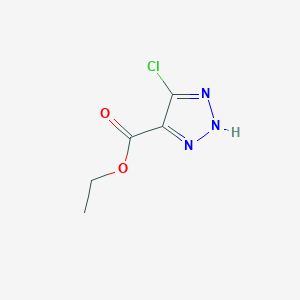

![1-(4-bromophenyl)-5-(4-tert-butylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2512924.png)

![N-(3,4-difluorophenyl)-6-fluoro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2512929.png)

![8-(3-methoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2512931.png)

![Methyl 6-benzyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2512932.png)